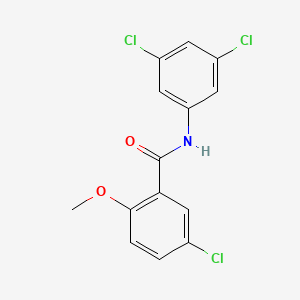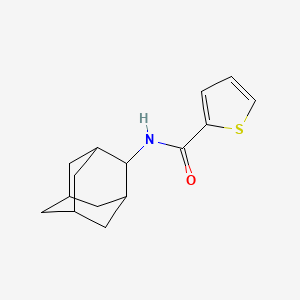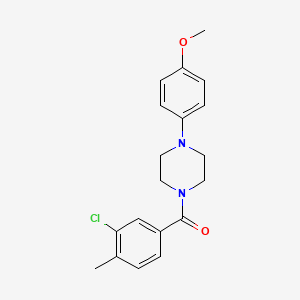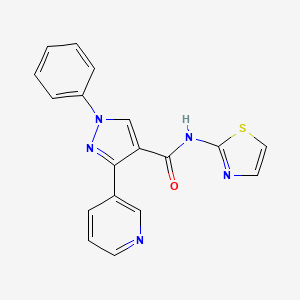![molecular formula C19H22N2O2S B5756298 N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5756298.png)
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide, also known as DAPH-12, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. It belongs to the class of carbonothioylamides and has a molecular weight of 362.5 g/mol.
作用机制
The mechanism of action of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide involves the inhibition of PKC activity. PKC is a family of serine/threonine kinases that play important roles in various cellular processes. N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling. This results in the inhibition of various cellular processes such as cell growth, differentiation, and apoptosis.
生化和生理效应
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide has been shown to have anti-cancer activity and can induce cell death in various cancer cell lines. N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide has also been reported to have neuroprotective effects and can protect neurons from oxidative stress-induced cell death.
实验室实验的优点和局限性
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying PKC signaling pathways. N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. In addition, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide has not been extensively studied in vivo, which limits its potential clinical applications.
未来方向
There are several future directions for research on N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide. Another area of interest is the investigation of the in vivo effects of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide, which could provide valuable information for its potential clinical applications. Additionally, the anti-cancer activity of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide could be further explored, potentially leading to the development of new cancer therapeutics.
合成方法
The synthesis of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide involves the reaction of 3,4-dimethylaniline with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate salt. This salt is then reacted with 4-isopropoxybenzoyl chloride to yield the final product, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide. The synthesis of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide has been reported in several scientific journals, and the purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide has been widely used in scientific research for its various biochemical and physiological effects. It has been shown to inhibit the activity of protein kinase C (PKC) in vitro, which is an important enzyme involved in various cellular processes such as cell growth, differentiation, and apoptosis. N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide has also been reported to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide has been shown to have anti-cancer activity and can induce cell death in various cancer cell lines.
属性
IUPAC Name |
N-[(3,4-dimethylphenyl)carbamothioyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-12(2)23-17-9-6-15(7-10-17)18(22)21-19(24)20-16-8-5-13(3)14(4)11-16/h5-12H,1-4H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQZKLICZHUGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dimethylphenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine](/img/structure/B5756217.png)


![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5756240.png)
![3,5-dichloro-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5756253.png)
![3-amino-3-(hydroxyimino)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5756273.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,2,3,4,5,6-hexamethylbenzenesulfonamide](/img/structure/B5756297.png)
![3-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5756299.png)



![methyl 4-({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}oxy)benzoate](/img/structure/B5756341.png)
